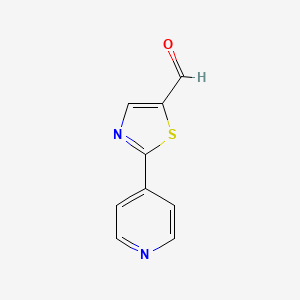![molecular formula C19H21Cl2NO3 B1389473 N-[2-(2,4-Dichlorophenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline CAS No. 1040690-23-0](/img/structure/B1389473.png)
N-[2-(2,4-Dichlorophenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline
Übersicht
Beschreibung
N-[2-(2,4-Dichlorophenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline is a synthetic organic compound with the molecular formula C({19})H({21})Cl({2})NO({3}) and a molecular weight of 382.28 g/mol . This compound is characterized by the presence of a dichlorophenoxy group, a tetrahydrofuran ring, and an aniline moiety, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-Dichlorophenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline typically involves a multi-step process:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol.
Etherification: The 2-(2,4-dichlorophenoxy)ethanol is then reacted with tetrahydrofuran in the presence of a strong acid catalyst to form the tetrahydro-2-furanylmethoxy derivative.
Amine Coupling: Finally, the tetrahydro-2-furanylmethoxy derivative is coupled with aniline under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2,4-Dichlorophenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the dichlorophenoxy group to a phenol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenoxy group, where halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), under acidic or basic conditions.
Reduction: Hydrogen gas (H(_2)) with palladium on carbon (Pd/C) catalyst, sodium borohydride (NaBH(_4)).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K(_2)CO(_3)), under reflux conditions.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Phenols, reduced aniline derivatives.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(2,4-Dichlorophenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a component in certain polymer formulations.
Wirkmechanismus
The mechanism by which N-[2-(2,4-Dichlorophenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline exerts its effects is largely dependent on its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, its dichlorophenoxy group may interact with hydrophobic pockets in proteins, while the tetrahydrofuran ring can enhance binding affinity through hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(2,4-Dichlorophenoxy)ethyl]aniline: Lacks the tetrahydrofuran ring, making it less versatile in certain applications.
N-[2-(2,4-Dichlorophenoxy)ethyl]-4-methoxyaniline: Contains a methoxy group instead of the tetrahydrofuran ring, affecting its chemical reactivity and biological activity.
Uniqueness
N-[2-(2,4-Dichlorophenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline is unique due to the presence of both the dichlorophenoxy and tetrahydrofuran moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to its analogs.
Eigenschaften
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)ethyl]-4-(oxolan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2NO3/c20-14-3-8-19(18(21)12-14)24-11-9-22-15-4-6-16(7-5-15)25-13-17-2-1-10-23-17/h3-8,12,17,22H,1-2,9-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHUUTBCESHPMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)NCCOC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


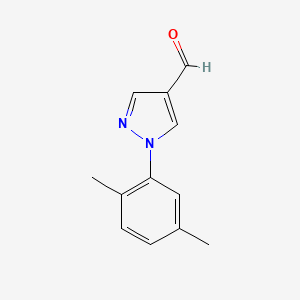


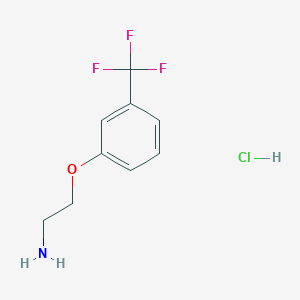
![1-[(3-nitrophenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B1389400.png)
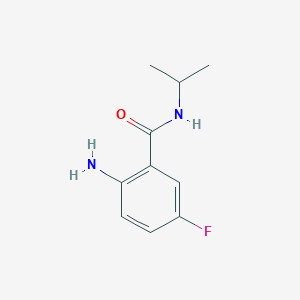
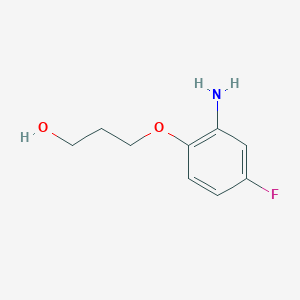

![6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine](/img/structure/B1389406.png)
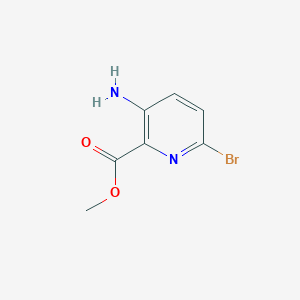
![5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid](/img/structure/B1389409.png)


